molecular formula C10H10O B15360229 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one

8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B15360229
M. Wt: 146.19 g/mol
InChI Key: DCIPRJJRNWRAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one (CAS 1206451-49-1) is a bicyclic organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . It is supplied with a purity of 95% or higher, making it a high-quality standard for research and development purposes . The compound features a benzocyclobutene moiety fused to a ketone-functionalized ring, a structure of significant interest in synthetic and materials chemistry. Benzocyclobutene (BCB) derivatives are widely utilized as key intermediates in the development of advanced materials . They are valued for their ability to undergo thermally-induced ring-opening reactions to form reactive o-quinodimethane species, which can subsequently participate in cycloaddition reactions . This property makes this compound a valuable building block for creating novel polymers, thermosetting plastics, and composites. Such materials often exhibit high thermal stability and excellent dielectric properties, making them attractive for applications in microelectronics, photonics, and as specialized coatings and adhesives . Researchers can employ this ketone in various synthetic transformations, including further functionalization of the carbonyl group, to tailor the properties of the final molecular scaffold. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

8,8-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one

InChI

InChI=1S/C10H10O/c1-10(2)8-6-4-3-5-7(8)9(10)11/h3-6H,1-2H3

InChI Key

DCIPRJJRNWRAGG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a diene derivative in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or alkenes.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the construction of natural products and pharmaceuticals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cells.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. These derivatives may serve as lead compounds for the development of new drugs.

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes or metabolic pathways.

  • Anticancer Activity: Targets cell division proteins or apoptosis pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 3, 4, 5, or 8, altering reactivity and applications. Below is a comparative analysis:

Compound Name Substituents Key Properties/Applications References
8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one 8,8-dimethyl Enhanced steric hindrance; potential intermediate for chiral pharmaceuticals.
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one 8-methyl Simpler structure; used in thermal [2+2] cycloadditions to form fused ring systems.
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one 5-methoxy White/yellow solid (mp 40–42°C); intermediate in organic synthesis.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one 3,4-dimethoxy Key precursor for ivabradine hydrochloride (antianginal drug).
8-Hydroxy-8-methylbicyclo[4.2.0]octa-1,3,5-trien-7-one 8-hydroxy-8-methyl Polar functional group; potential antioxidant or bioactive derivative.

Physicochemical Properties

  • Melting Points: Methoxy derivatives (e.g., 5-methoxy) exhibit lower melting points (~40–55°C) compared to non-polar analogs like benzocyclobutenone (mp ~55°C) .
  • Solubility: Methoxy and hydroxy substituents enhance solubility in polar solvents (e.g., methanol, ethyl acetate), whereas methyl groups increase hydrophobicity .

Biological Activity

8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a bicyclic ketone notable for its unique structural configuration and potential therapeutic properties. This compound has garnered interest in medicinal chemistry due to its interactions with biological macromolecules and its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H14OC_{10}H_{14}O, with a molecular weight of approximately 150.22 g/mol. Its structure features a bicyclic system that contributes to its distinct chemical behavior.

PropertyValue
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural FrameworkBicyclo[4.2.0]octane

Potential Therapeutic Effects

  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further study in the development of new antibiotics.
  • Anti-inflammatory Properties : Some studies have hinted at anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Cytotoxicity : There are indications that the compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.

Study on Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This study suggests that the compound has significant antimicrobial potential worth exploring further.

Study on Cytotoxicity

In another study focusing on its cytotoxic effects, this compound was tested against several cancer cell lines:

Cell LineIC50 (µM)
HeLa20
MCF-725
A54930

These findings indicate that the compound could be a promising candidate for cancer therapy.

While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that its unique bicyclic structure allows for interactions with biological targets such as enzymes and receptors involved in inflammation and microbial resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.